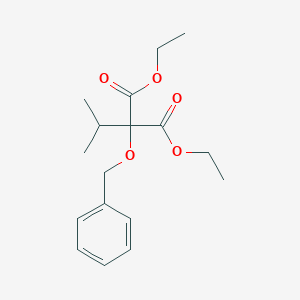
3-(4-chlorophenyl)-2-phenyl-1H-indole
説明
3-(4-chlorophenyl)-2-phenyl-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to study the effects of cannabinoids on the body.
科学的研究の応用
Photophysical Properties and Potential as Fluorescent Material
A study synthesized photoactive derivatives including 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines. These compounds, derived from 3-(4-chlorophenyl)-2-phenyl-1H-indole, exhibited significant photophysical properties. The fluorescence quantum yield of these Schiff bases was found to be high, suggesting their potential as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Structural and Electronic Properties for Medicinal Applications
Research on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound related to 3-(4-chlorophenyl)-2-phenyl-1H-indole, focused on its structural and electronic properties. The study highlighted its potential for diverse biological activities, such as anti-tumor and anti-inflammatory, due to its interactions with DNA and proteins (Geetha et al., 2019).
Antimicrobial and Antifungal Activity
A derivative of 3-(4-chlorophenyl)-2-phenyl-1H-indole, specifically 3((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, demonstrated notable antibacterial activity against S. aureus and E. coli, surpassing the standard drug Ampicillin in effectiveness (Shaikh et al., 2018).
Potential in Cancer Therapy
A novel series of 3-thiocyanato-1H-indoles, derived from 3-(4-chlorophenyl)-2-phenyl-1H-indole, showed promising antiproliferative activity against various human cancer cell lines. Some derivatives displayed significant potency, suggesting their potential in developing potent anticancer agents (Fortes et al., 2016).
Spectroscopic and Crystallographic Analysis for NLO Applications
Indole derivatives, including 3-(4-chlorophenyl)-2-phenyl-1H-indole, were synthesized and characterized by NMR, IR, mass spectra, and X-ray diffraction studies. Their electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were analyzed, indicating their potential in nonlinear optical (NLO) applications (Tariq et al., 2020).
特性
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAQTCWRHXODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456344 | |
| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143360-82-1 | |
| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



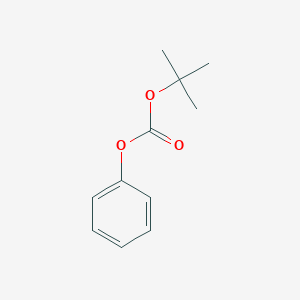


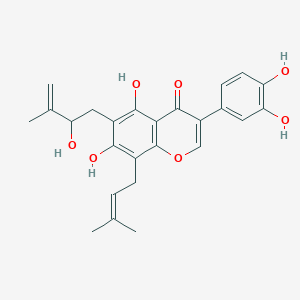
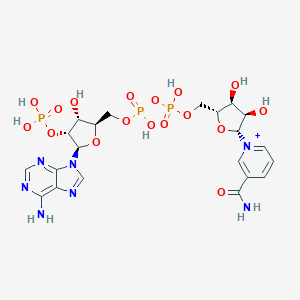
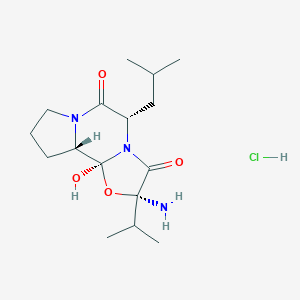
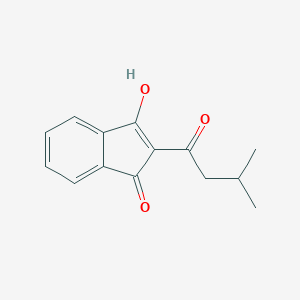
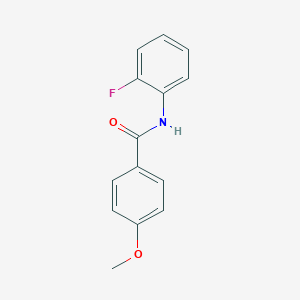
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


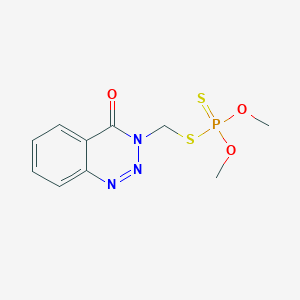
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
